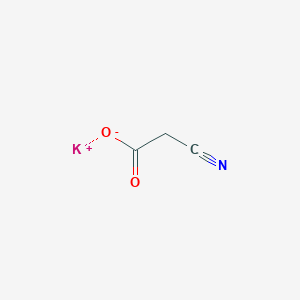

Potassium 2-cyanoacetate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2KNO2 |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

potassium;2-cyanoacetate |

InChI |

InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |

InChI Key |

KYVISUNMHKSREJ-UHFFFAOYSA-M |

Canonical SMILES |

C(C#N)C(=O)[O-].[K+] |

Origin of Product |

United States |

Significance As a Pivotal Intermediate in Organic Synthesis

The importance of potassium 2-cyanoacetate in organic synthesis lies in its role as a crucial intermediate. myskinrecipes.com It is a stable, easy-to-handle solid that serves as a precursor for numerous transformations, particularly in the pharmaceutical and fine chemical industries. Its structure incorporates multiple reactive sites that can be selectively targeted under different reaction conditions.

The utility of potassium 2-cyanoacetate as an intermediate is highlighted in the synthesis of cyanoacetamide derivatives. These derivatives are valuable precursors for a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. sapub.orgresearchgate.net For instance, the reaction of amines with cyanoacetic acid derivatives (often generated in situ from salts like potassium 2-cyanoacetate) is a fundamental method for producing substituted cyanoacetamides. sapub.org

Foundational Role As a Synthetic Building Block for Complex Molecules

Potassium 2-cyanoacetate is a quintessential C3 building block in organic chemistry. Its structure, featuring a methylene (B1212753) group activated by both a nitrile (-C≡N) and a carboxylate (-COO⁻) group, allows it to participate in a variety of carbon-carbon bond-forming reactions. spcmc.ac.inarkat-usa.org This dual activation makes the methylene protons acidic, facilitating the formation of a stabilized carbanion that is a potent nucleophile.

This nucleophilic character is harnessed in several name reactions, making potassium 2-cyanoacetate a foundational component for constructing more complex molecules. Key synthetic applications include:

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with a carbonyl compound (aldehyde or ketone). tandfonline.com Potassium 2-cyanoacetate, or its parent acid catalyzed by a base, readily reacts with aromatic aldehydes to yield α,β-unsaturated cyanoacrylic acids or their corresponding esters. researchgate.netscielo.br These products are themselves valuable intermediates for further synthetic elaborations. rsc.org

Michael Addition: As a classic Michael donor, the carbanion derived from potassium 2-cyanoacetate can add to α,β-unsaturated carbonyl compounds (Michael acceptors). spcmc.ac.in This 1,4-conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds or their equivalents, which are versatile synthons for cyclic systems. researchgate.net Weaker bases like potassium carbonate are often sufficient to catalyze this reaction. ias.ac.in

Palladium-Catalyzed Decarboxylative Coupling: In a more modern application, potassium 2-cyanoacetate can participate in palladium-catalyzed cross-coupling reactions with aryl halides. chu-lab.org This process involves the loss of carbon dioxide (decarboxylation) and subsequent arylation at the α-carbon, providing a direct route to α-aryl nitriles. chu-lab.orgresearchgate.net This method is notable for its tolerance of various functional groups and for proceeding without the need for strong bases. chu-lab.org

Conceptual Framework of Potassium 2 Cyanoacetate Reactivity

Fundamental Synthetic Routes to Potassium 2-Cyanoacetate

The preparation of potassium 2-cyanoacetate can be achieved through straightforward and well-established chemical reactions. These fundamental methods involve either the direct neutralization of cyanoacetic acid or the hydrolysis of its ester derivatives.

Direct Neutralization of Cyanoacetic Acid with Potassium Bases

The most direct method for synthesizing potassium 2-cyanoacetate is through the acid-base neutralization reaction between cyanoacetic acid and a potassium base, such as potassium hydroxide (B78521). This reaction is typically carried out in an aqueous solution. The process to produce cyanoacetic acid often begins with the neutralization of chloroacetic acid with an alkali like sodium hydroxide or sodium carbonate to form sodium chloroacetate. google.comgoogle.com This intermediate then undergoes a reaction with sodium cyanide to produce a sodium cyanoacetate solution, which is subsequently acidified to yield cyanoacetic acid. google.comgoogle.comorgsyn.org

The subsequent neutralization of the resulting cyanoacetic acid with a potassium base is a simple and efficient step to obtain potassium 2-cyanoacetate.

Hydrolysis of Cyanoacetate Esters (e.g., Ethyl Cyanoacetate)

An alternative fundamental route to potassium 2-cyanoacetate is the hydrolysis of cyanoacetate esters, such as ethyl cyanoacetate. vulcanchem.com This process, also known as saponification, involves reacting the ester with a potassium base, typically potassium hydroxide. smolecule.com The reaction cleaves the ester bond, yielding potassium 2-cyanoacetate and the corresponding alcohol (ethanol in the case of ethyl cyanoacetate). smolecule.com

This method is particularly useful when the ester is more readily available or cost-effective than cyanoacetic acid itself. The reaction conditions can be controlled to ensure complete hydrolysis and high yields of the desired potassium salt. vulcanchem.comsmolecule.com For instance, basic hydrolysis with sodium hydroxide or potassium hydroxide is an irreversible reaction that produces the sodium or potassium salt of cyanoacetic acid. smolecule.com

Advanced Synthetic Strategies and Optimization in Academic Laboratories

In addition to fundamental routes, academic research has focused on developing more sophisticated and efficient methods for synthesizing cyanoacetate derivatives, which can be adapted for the production of potassium 2-cyanoacetate. These strategies often aim to improve yield, purity, and reaction efficiency.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) represent an advanced strategy for synthesizing complex molecules from simple starting materials in a single reaction vessel. researchgate.netresearchgate.netacs.org This approach is highly valued in green chemistry for its operational simplicity, reduced waste, and often higher yields compared to traditional multi-step syntheses. researchgate.net For instance, the synthesis of various heterocyclic compounds utilizes ethyl cyanoacetate as a key component in MCRs, often in the presence of a base like potassium carbonate. researchgate.netmdpi.com While not a direct synthesis of potassium 2-cyanoacetate itself, these reactions demonstrate the utility of cyanoacetate precursors in complex, one-pot sequences that could be conceptually applied.

Controlled Reaction Conditions for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of potassium 2-cyanoacetate. Key parameters that are often fine-tuned include temperature, solvent, and catalyst concentration. For example, in the hydrolysis of cyanoacetate esters, careful control of the base concentration and reaction temperature can prevent unwanted side reactions. vulcanchem.com Similarly, in the synthesis of cyanoacetic acid from chloroacetic acid, conducting the reaction at elevated temperatures (above 80°C) in the presence of an alkanol can increase the yield and reduce the formation of colored impurities. google.com

Table 1: Factors Influencing Yield and Purity in Cyanoacetate Synthesis

| Parameter | Effect on Yield and Purity |

|---|---|

| Temperature | Can accelerate reaction rates but may also promote side reactions if not controlled. google.com |

| Solvent | The choice of solvent can affect reactant solubility and reaction pathways. google.com |

| Catalyst | The type and concentration of the catalyst can significantly impact reaction efficiency. smolecule.com |

| Reactant Purity | Starting with high-purity reactants minimizes the formation of impurities in the final product. |

Solid-Liquid Two-Phase Alkylation of Cyanoacetate Derivatives

Solid-liquid phase-transfer catalysis (PTC) is an advanced technique used for the alkylation of active methylene compounds like ethyl cyanoacetate. nih.govmdpi.com In this method, a solid base, such as potassium carbonate, is used in conjunction with a phase-transfer catalyst in an organic solvent. nih.govmdpi.com The catalyst facilitates the transfer of the anionic cyanoacetate species from the solid phase to the liquid organic phase, where it can react with an alkylating agent. crdeepjournal.org

This technique offers several advantages, including milder reaction conditions, easier work-up, and often higher selectivity compared to homogeneous systems. mdpi.comcrdeepjournal.org The use of microwave irradiation in conjunction with solid-liquid phase alkylation has also been explored as a green chemistry approach, sometimes eliminating the need for a phase-transfer catalyst altogether. mdpi.combenthamdirect.com

Table 2: Comparison of Synthetic Methodologies for Cyanoacetate Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Direct Neutralization | Simple acid-base reaction. orgsyn.org | Straightforward, high atom economy. |

| Ester Hydrolysis | Cleavage of an ester bond using a base. smolecule.com | Utilizes readily available ester starting materials. smolecule.com |

| One-Pot MCRs | Multiple reactions in a single vessel. researchgate.netfrontiersin.org | Increased efficiency, reduced waste, operational simplicity. researchgate.net |

| Solid-Liquid PTC | Use of a solid base and a phase-transfer catalyst. nih.govmdpi.com | Mild conditions, high selectivity, easy work-up. mdpi.comcrdeepjournal.org |

Preparative Approaches for Cyanoacetate-Derived Precursors

Knoevenagel Condensation for α,β-Unsaturated Nitrile Synthesis

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon double bonds. scielo.org.mxsciensage.info This reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with a compound containing an active methylene group, such as a cyanoacetate ester, in the presence of a basic catalyst. rsc.orgacs.org The products, α,β-unsaturated nitriles and esters, are valuable precursors for a wide range of fine chemicals, pharmaceuticals, and functional polymers. rsc.orgjoaasr.com

The reaction mechanism generally proceeds through a base-catalyzed pathway. researchgate.net The base abstracts a proton from the active methylene group of the cyanoacetate, generating a carbanion. rsc.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a β-hydroxy ester intermediate. researchgate.net Subsequent dehydration of this intermediate yields the final α,β-unsaturated product. scielo.org.mx The choice of catalyst is crucial and can significantly influence the reaction rate and yield. A variety of catalysts have been employed, including primary and secondary amines, ammonium (B1175870) salts, ionic liquids, and solid-supported bases. scielo.org.mxrsc.orgcdnsciencepub.com

Recent research has focused on developing more efficient and environmentally benign catalytic systems for the Knoevenagel condensation. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be a highly effective catalyst for the reaction between aldehydes and ethyl cyanoacetate, affording high yields of cyanoacrylates in shorter reaction times. scielo.org.mx Another approach utilizes a composite system of N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), water, and 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a recyclable and eco-friendly solvent-catalyst system. rsc.org This system has demonstrated good to excellent yields for the condensation of various aromatic aldehydes with ethyl 2-cyanoacetate. rsc.org

The scope of the Knoevenagel condensation is broad, accommodating a wide range of aldehydes and ketones. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents, as well as heterocyclic aldehydes, have been successfully employed. rsc.orgorganic-chemistry.org The reaction's versatility and the utility of its products make the Knoevenagel condensation an indispensable tool in modern organic synthesis.

Table 1: Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate using DIPEAc Catalyst scielo.org.mx

| Aldehyde | Product | Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 95 |

| 4-Nitrobenzaldehyde | Ethyl-2-cyano-3-(4-nitrophenyl)acrylate | 98 |

| 4-Methoxybenzaldehyde | Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate | 96 |

| 2-Chlorobenzaldehyde | Ethyl-2-cyano-3-(2-chlorophenyl)acrylate | 88 |

| Thiophene-2-carbaldehyde | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | 91 |

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 2-Cyanoacetate using [HyEtPy]Cl–H₂O–DABCO System rsc.org

| Aldehyde | Product | Yield (%) | Time (min) |

| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 99 | 5 |

| 4-Nitrobenzaldehyde | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 99 | 5 |

| 4-Cyanobenzaldehyde | Ethyl 2-cyano-3-(4-cyanophenyl)acrylate | 96 | 10 |

| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 95 | 20 |

| 4-Hydroxybenzaldehyde | Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 83 | 40 |

Role as a Nucleophile in Organic Reactions

The nucleophilicity of the cyanoacetate anion, derived from potassium 2-cyanoacetate, is central to its utility in forming new carbon-carbon bonds. The presence of both a nitrile and a carboxylate group stabilizes the negative charge on the α-carbon, rendering it an effective nucleophile.

Principles of Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for compounds containing a carbon-heteroatom double bond, such as carbonyl groups (C=O). testbook.com The reaction is characterized by the attack of a nucleophile on the electron-deficient (electrophilic) carbon atom of the double bond. testbook.comchemguide.co.uk This process breaks the pi (π) bond, and a new sigma (σ) bond is formed between the nucleophile and the carbon atom. testbook.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. testbook.com

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a weak acid (like water or an alcohol) to yield the final alcohol derivative. testbook.com

In reactions involving the cyanoacetate anion as the nucleophile, such as the Knoevenagel condensation, the active methylene group is first deprotonated by a base. rsc.org The resulting resonance-stabilized carbanion then attacks a carbonyl compound. rsc.org This is followed by a dehydration step to yield an α,β-unsaturated product. rsc.org

Mechanisms of Nucleophilic Substitution Pathways

Nucleophilic substitution involves the replacement of a leaving group on an sp³-hybridized carbon atom by a nucleophile. The two primary mechanisms are the SN1 and SN2 pathways. docbrown.info

SN2 Mechanism: This is a single-step (bimolecular) process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk The reaction proceeds through a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. docbrown.info This mechanism is typical for primary and secondary substrates. docbrown.info

SN1 Mechanism: This is a two-step (unimolecular) process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. docbrown.info In the second step, the nucleophile rapidly attacks the carbocation. This pathway is favored by tertiary substrates due to the stability of the tertiary carbocation. docbrown.info

The cyanoacetate anion can act as a nucleophile in substitution reactions, for instance, by displacing a halide from an alkyl halide to form a new C-C bond. The specific mechanism (SN1 or SN2) would depend on the structure of the alkyl halide. docbrown.info

Palladium-Catalyzed Decarboxylative Coupling Reactions

A significant application of potassium 2-cyanoacetate is in palladium-catalyzed decarboxylative cross-coupling reactions. wikipedia.org This strategy uses the readily available and stable carboxylate salt to generate a carbanionic equivalent in situ, which then couples with an organic halide, releasing carbon dioxide. wikipedia.org

Synthesis of α-Diaryl Nitriles from Aryl Halides

A robust method for synthesizing α-diaryl nitriles involves the palladium-catalyzed decarboxylative coupling of potassium 2-cyanoacetate with aryl halides. acs.orgnih.gov This reaction tolerates various functional groups, such as esters and ketones, and avoids the need for strong inorganic bases that are often required in traditional α-arylation of nitriles. acs.orgacs.org The protocol is effective for both aryl chlorides and aryl bromides. acs.orgchu-lab.org

The general reaction scheme is as follows: Ar-X + NC-CH₂-COOK → Ar-CH₂-CN + KX + CO₂ (Where Ar = Aryl group, X = Cl, Br)

This method provides good to excellent yields for a range of substituted aryl halides. acs.org Sterically hindered aryl chlorides and base-sensitive aryl triflates, which are challenging substrates for other methods, can be successfully coupled using this protocol. acs.orgchu-lab.org

| Aryl Halide (Ar-X) | Product (Ar-CH₂-CN) | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | 4-Methylphenylacetonitrile | 85 |

| 4-Bromoanisole | 4-Methoxyphenylacetonitrile | 94 |

| 1-Chloronaphthalene | 1-Naphthylacetonitrile | 68 |

| 4-Chloroacetophenone | 4-Acetylphenylacetonitrile | 82 |

| Methyl 4-chlorobenzoate | Methyl 4-(cyanomethyl)benzoate | 88 |

Elucidation of Reaction Mechanisms: Oxidative Addition, Decarboxylation, Transmetallation, Reductive Elimination

The catalytic cycle for the palladium-catalyzed decarboxylative coupling of potassium 2-cyanoacetate is understood to proceed through several key elementary steps. sciengine.comsciengine.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate (Ar-Pd-X). sciengine.com

Transmetallation/Anion Exchange: The halide ligand on the arylpalladium(II) complex is exchanged with the cyanoacetate anion, forming an (arylpalladium)-cyanoacetate complex. sciengine.com

Decarboxylation: This is often the rate-determining step of the entire catalytic cycle. sciengine.com The (arylpalladium)-cyanoacetate intermediate undergoes decarboxylation (loss of CO₂) to generate a (cyanomethyl)palladium(II) species (Ar-Pd-CH₂CN). Density functional theory (DFT) studies suggest that the most favorable pathway for decarboxylation involves the interaction of the palladium center with the nitrogen atom of the cyano group. sciengine.com

Reductive Elimination: The final step is the reductive elimination from the (cyanomethyl)palladium(II) complex, which forms the desired α-aryl nitrile product (Ar-CH₂CN) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. sciengine.com

Catalytic System Optimization: Ligand and Palladium Precursor Effects

The efficiency and scope of the decarboxylative coupling reaction are highly dependent on the choice of the palladium precursor and the supporting ligand. acs.orgchu-lab.org

Palladium Precursors: Various palladium sources can be used, but screening has shown that Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are among the most effective precursors for this transformation. chu-lab.org

Ligand Effects: The choice of phosphine (B1218219) ligand is critical for achieving high catalytic activity, particularly when less reactive aryl chlorides are used as substrates. chu-lab.org Sterically hindered and electron-rich alkylphosphine ligands have proven to be superior. thieme-connect.de Specifically, XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has been identified as a highly effective ligand in combination with Pd(dba)₂, providing excellent yields for a broad range of aryl chlorides and bromides. acs.orgacs.org Other ligands such as CM-Phos have also been used successfully. thieme-connect.de The ligand's role is to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. thieme-connect.de

| Palladium Precursor | Ligand | Yield (%) |

|---|---|---|

| Pd(dba)₂ | XPhos | 85 |

| Pd(OAc)₂ | XPhos | 82 |

| Pd₂(dba)₃ | SPhos | 75 |

| Pd(dba)₂ | tBu₃P | 60 |

| PdCl₂(dppf) | - | <5 |

Examination of Substrate Scope and Functional Group Compatibility

Potassium 2-cyanoacetate demonstrates notable versatility in its reactions, accommodating a range of substrates and functional groups. In palladium-catalyzed decarboxylative couplings with aryl bromides and chlorides, the reaction proceeds effectively without the need for strong inorganic bases, which allows for the tolerance of ester functional groups. chu-lab.org This method is effective for producing α-diaryl nitriles in good yields. chu-lab.org

The scope of compatible functional groups is broad. Studies have shown successful reactions in the presence of ethers, halogens, alkenes, and alkynes. rsc.org For instance, in cobalt-catalyzed carbonylation reactions, substrates containing these functionalities exhibit good tolerance. rsc.org Furthermore, in the synthesis of 3-cyanoacetyl indoles, potassium 2-cyanoacetate reacts with indole (B1671886) and methanesulfonyl chloride under mild conditions. rsc.org

The following table summarizes the compatibility of various functional groups with potassium 2-cyanoacetate in different reaction types:

| Reaction Type | Compatible Functional Groups | Incompatible or Poorly Reactive Groups |

| Palladium-Catalyzed Decarboxylative Coupling | Esters, Aryl bromides, Aryl chlorides | Strong base-sensitive groups chu-lab.org |

| Cobalt-Catalyzed Carbonylation | Ethers, Halogens, Alkenes, Alkynes rsc.org | Not explicitly mentioned |

| Knoevenagel Condensation | Aromatic and aliphatic aldehydes dut.ac.za | Ketones are generally less reactive researchgate.net |

| Synthesis of 3-cyanoacetyl indoles | Indoles rsc.org | Not explicitly mentioned |

Comparative Reactivity Studies with Alkali Metal Cyanoacetate Salts

The reactivity of cyanoacetate salts is influenced by the nature of the alkali metal cation (Li⁺, Na⁺, K⁺). Alkali metals are highly reactive due to their low ionization energies and large atomic radii, with reactivity generally increasing down the group from Lithium to Cesium. libretexts.orgonline-learning-college.comuobabylon.edu.iqnagwa.comwikipedia.org This trend suggests that potassium 2-cyanoacetate would be more reactive than its sodium and lithium counterparts.

In the context of Knoevenagel condensations, the choice of the alkali metal cation can affect catalyst performance. For instance, in reactions catalyzed by potassium salt-loaded hydrotalcites, KOH-loaded hydrotalcite exhibited the highest base strength and was the preferred catalyst for the Knoevenagel condensation. nih.govacs.org While direct comparative studies of the simple alkali metal cyanoacetate salts in a specific reaction are not extensively detailed in the provided results, the general principles of alkali metal reactivity and the findings from related catalytic systems suggest that potassium 2-cyanoacetate is a highly effective reagent. libretexts.orgonline-learning-college.comuobabylon.edu.iqnagwa.comwikipedia.org

The following table provides a comparative overview of alkali metal properties relevant to their reactivity:

| Alkali Metal | Atomic Radius (pm) | First Ionization Energy (kJ/mol) | General Reactivity Trend |

| Lithium (Li) | 152 | 520.2 | Least reactive in the group |

| Sodium (Na) | 186 | 495.8 | More reactive than Lithium |

| Potassium (K) | 227 | 418.8 | More reactive than Sodium uobabylon.edu.iq |

Participation in Knoevenagel Condensation Pathways

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound, such as a cyanoacetate, with a carbonyl compound like an aldehyde or ketone. wikipedia.orgorientjchem.orgorientjchem.org

Condensation with Carbonyl Compounds for α,β-Unsaturated Nitrile Formation

Potassium 2-cyanoacetate is an effective nucleophile in Knoevenagel condensations with various aldehydes to produce α,β-unsaturated nitriles. wikipedia.orgorientjchem.orgorientjchem.org This reaction is a modification of the aldol (B89426) condensation and typically proceeds through a nucleophilic addition followed by dehydration. wikipedia.orgresearchgate.net The products, α,β-unsaturated nitriles, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. orientjchem.orgorientjchem.org The reaction is applicable to a wide range of aromatic and heterocyclic aldehydes. acgpubs.org

Base Catalysis in Knoevenagel Reactions Involving Potassium 2-Cyanoacetate

In the Knoevenagel condensation, a base is typically used to deprotonate the active methylene compound, generating a carbanion. orientjchem.orgorientjchem.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. orientjchem.orgorientjchem.org While potassium 2-cyanoacetate itself is a salt, the reaction is often facilitated by the addition of a base catalyst, which can range from weak amines to stronger inorganic bases. researchgate.netwikipedia.orgorientjchem.org The choice of base is crucial as a strong base could lead to self-condensation of the carbonyl compound. wikipedia.org In some systems, the cyanoacetate salt can participate in base-catalyzed pathways, where the acetate component can act as a basic entity. researchgate.net

The general mechanism involves the following steps:

A base abstracts a proton from the α-carbon of the cyanoacetate, forming a resonance-stabilized carbanion. orientjchem.orgorientjchem.org

The carbanion attacks the carbonyl carbon of the aldehyde or ketone. orientjchem.orgorientjchem.org

The resulting alkoxide is protonated.

A molecule of water is eliminated (dehydration) to form the α,β-unsaturated product. wikipedia.orgorientjchem.orgorientjchem.org

Cyclization Processes Leading to Heterocyclic Frameworks

Potassium 2-cyanoacetate and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govarkat-usa.orgumich.edu The presence of both a nitrile and a carboxylate group (or a derivative thereof) allows for participation in cyclization reactions to form rings of various sizes containing one or more heteroatoms. arkat-usa.orgumich.edu These heterocyclic frameworks are often the core structures of biologically active molecules and materials. chim.itmdpi.com

For example, derivatives of cyanoacetic acid are used in multicomponent reactions to synthesize complex heterocyclic systems like pyrano[4,3-b]pyrans. researchgate.net Cyanoacetylhydrazide, a derivative of cyanoacetic acid, is particularly versatile in synthesizing five- and six-membered heterocycles such as pyrazoles, thiazoles, pyridines, and pyrans. arkat-usa.orgumich.edu The reaction pathways often involve an initial condensation or addition reaction followed by an intramolecular cyclization.

Reactivity of Potassium 2-Cyanoacetate Derivatives

Derivatives of potassium 2-cyanoacetate, such as cyanoacetamides and cyanoacethydrazides, are highly reactive and serve as important synthons in heterocyclic synthesis. tubitak.gov.trresearchgate.net These derivatives possess multiple reactive sites, allowing them to act as both nucleophiles and electrophiles. arkat-usa.orgtubitak.gov.tr

Cyanoacetamides : These compounds feature a nucleophilic α-carbon and N-H group, as well as electrophilic carbonyl and nitrile carbons. tubitak.gov.tr They are used to construct a variety of heterocycles including pyrroles, thiophenes, pyrazoles, and pyridines. tubitak.gov.tr

Cyanoacethydrazides : These are versatile intermediates capable of acting as both N- and C-nucleophiles, leading to the formation of various heterocyclic rings. arkat-usa.org For instance, they react with carbon disulfide and phenacyl bromide to form thiazole (B1198619) derivatives. umich.edu

The reactivity of these derivatives allows for their use in a wide array of chemical transformations, including Michael additions and multicomponent reactions, to generate complex molecular architectures. researchgate.net

Synthesis and Transformations of Potassium Cyanoacetohydroxamate

Potassium cyanoacetohydroxamate is a key derivative that can be synthesized from precursors of potassium 2-cyanoacetate and subsequently transformed into various heterocyclic structures.

The synthesis of potassium cyanoacetohydroxamate (I) is achieved through the reaction of ethyl cyanoacetate with hydroxylamine (B1172632). rsc.orgresearchgate.net Under basic conditions, this intermediate can undergo cyclization to form the isoxazolone (IIIa). rsc.orgresearchgate.net Further transformations of potassium cyanoacetohydroxamate (I) have been explored, showcasing its utility as a synthetic building block. Its reaction with hydroxylamine yields α-(hydroxyamidino)acetohydroxamic acid (II), while treatment with acetylacetone (B45752) leads to the formation of the cyanopyridone (IV). rsc.orgresearchgate.net The reaction with benzoyl chloride is dependent on the reaction conditions, yielding a mixture of the O-benzoyl derivative (V), the isoxazolone (IIIb), and N,O-dibenzoylhydroxylamine. rsc.orgresearchgate.net

In a notable one-pot synthesis, potassium cyanoacetohydroxamate (1) reacts with ethyl 2-aryl-hydrazono-3-oxobutyrates (2) to produce pyrazolo[3,4-c]pyridazines (7) and isoxazolo[5,4-b]pyridines (10). researchgate.netwiley.com A proposed mechanism for this transformation accounts for the formation of these unexpected heterocyclic systems. researchgate.netwiley.com

| Reactant(s) | Product(s) | Reference |

|---|---|---|

| Ethyl cyanoacetate, Hydroxylamine | Potassium cyanoacetohydroxamate (I) | rsc.orgresearchgate.net |

| Potassium cyanoacetohydroxamate (I) (basic conditions) | Isoxazolone (IIIa) | rsc.orgresearchgate.net |

| Potassium cyanoacetohydroxamate (I), Hydroxylamine | α-(Hydroxyamidino)acetohydroxamic acid (II) | rsc.orgresearchgate.net |

| Potassium cyanoacetohydroxamate (I), Acetylacetone | Cyanopyridone (IV) | rsc.orgresearchgate.net |

| Potassium cyanoacetohydroxamate (I), Benzoyl chloride | O-Benzoyl derivative (V), Isoxazolone (IIIb), N,O-Dibenzoylhydroxylamine | rsc.orgresearchgate.net |

| Potassium cyanoacetohydroxamate (1), Ethyl 2-aryl-hydrazono-3-oxobutyrates (2) | Pyrazolo[3,4-c]pyridazines (7), Isoxazolo[5,4-b]pyridines (10) | researchgate.netwiley.com |

Mechanistic Studies on Cyanoacetamide Derivatives in Heterocyclic Annulation

Cyanoacetamide, the amide derivative of cyanoacetic acid, is a pivotal synthon in the construction of a wide array of heterocyclic compounds. tubitak.gov.trtubitak.gov.trresearchgate.net Its high reactivity stems from the presence of both electrophilic and nucleophilic centers, as well as an active methylene group, which readily participates in condensation and cyclization reactions. tubitak.gov.trresearchgate.net

Cyanoacetamide derivatives are polyfunctional molecules with distinct reactive sites. tubitak.gov.tr The nitrogen atom of the amide and the α-carbon act as nucleophiles, with the carbanion formed at the α-position being the more reactive species. tubitak.gov.tr Conversely, the carbon atoms of the carbonyl and cyano groups are electrophilic centers. tubitak.gov.tr This dual reactivity allows cyanoacetamides to react with a multitude of reagents to form various heterocyclic rings, including pyridines, pyrazoles, thiazoles, and pyrimidines. tubitak.gov.trtubitak.gov.trresearchgate.net

The general mechanism for the role of cyanoacetamide derivatives in heterocyclic synthesis often involves an initial condensation reaction at the active methylene group, followed by an intramolecular cyclization. For instance, in the synthesis of pyrimidine (B1678525) derivatives, the cyanoacetamide can react with a suitable precursor, leading to an intermediate that subsequently undergoes ring closure to form the pyrimidine ring. sci-hub.se

The synthetic utility of cyanoacetamide derivatives is exemplified by the preparation of various fused and substituted heterocyclic systems. For example, 1-naphthyl-2-cyanoacetamide can be used as a starting material for the synthesis of thiazolinone and aminopyrazole derivatives through cyclocondensation and heterocyclization reactions. researchgate.net

| Starting Material | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| Cyanoacetamide derivatives | Condensation and Cyclization | Pyridines, Pyrazoles, Thiazoles, Pyrimidines | tubitak.gov.trtubitak.gov.trresearchgate.net |

| 1-Naphthyl-2-cyanoacetamide | Cyclocondensation/Heterocyclization | Thiazolinone, Aminopyrazole | researchgate.net |

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Biologically Relevant Molecules

The strategic placement of functional groups in potassium 2-cyanoacetate makes it an invaluable tool for medicinal chemists and researchers in drug discovery and development. Its utility spans from the creation of fundamental molecular frameworks to the synthesis of established drug candidates.

Building Block for Pharmaceutical and Agrochemical Compounds

Potassium 2-cyanoacetate serves as a fundamental C3 synthon in the assembly of various pharmaceutical and agrochemical compounds. The activated methylene (B1212753) group readily participates in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. These reactions are instrumental in constructing the carbon skeletons of numerous bioactive molecules. For instance, derivatives of cyanoacetic acid, such as potassium 2-cyanoacetate, are key starting materials in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecular architectures, a highly desirable strategy in the synthesis of compound libraries for drug screening.

While specific examples in the agrochemical sector are less documented in readily available literature, the fundamental reactivity of potassium 2-cyanoacetate makes it a plausible precursor for various pesticides and herbicides that incorporate cyano- and carboxyl-functionalized moieties. The association of agricultural chemicals often aims to enhance efficacy and reduce dosages, and the versatile nature of this compound lends itself to the synthesis of novel active ingredients.

Intermediate in the Development of Enzyme Inhibitors and Receptor Ligands

The cyano group of potassium 2-cyanoacetate plays a crucial role in its application as an intermediate for enzyme inhibitors and receptor ligands. Nitriles can act as bioisosteres for other functional groups and can participate in key interactions with biological targets, such as hydrogen bonding. The synthesis of 2-cyanoacrylamide derivatives, which can be derived from cyanoacetic acid precursors, has been explored for the development of enzyme inhibitors. These derivatives can act as covalent inhibitors by reacting with nucleophilic residues in the active site of an enzyme. For example, peptide nitriles have been shown to be potent reversible inhibitors of cysteine proteinases.

Furthermore, the structural framework provided by potassium 2-cyanoacetate is amenable to the synthesis of various heterocyclic and carbocyclic scaffolds that are commonly found in receptor ligands. The ability to introduce diverse substituents through reactions at the methylene group allows for the fine-tuning of the steric and electronic properties of the final molecule, which is critical for achieving high affinity and selectivity for a specific biological receptor. For instance, novel pyridone-based derivatives have been synthesized and evaluated as cannabinoid receptor type 2 (CB2R) agonists, showcasing the potential of cyanoacetic acid derivatives in generating new receptor ligands.

Strategic Utility in the Synthesis of Established Drug Candidates (e.g., Flurbiprofen (B1673479), Anastrozole)

The practical application of potassium 2-cyanoacetate and its derivatives is evident in the synthesis of well-established pharmaceutical agents.

Flurbiprofen: This nonsteroidal anti-inflammatory drug (NSAID) can be synthesized using a cyanoacetate (B8463686) derivative. A key step involves a palladium-catalyzed decarboxylation-arylation reaction of a cyanoacetate with a suitable aryl halide. This reaction is followed by methylation and hydrolysis to yield the final flurbiprofen molecule. The use of a cyanoacetate derivative provides an efficient route to introduce the propionic acid side chain characteristic of this class of drugs.

Anastrozole (B1683761): This aromatase inhibitor, used in the treatment of breast cancer, can also be synthesized using intermediates derived from cyano-containing compounds. While the direct use of potassium 2-cyanoacetate is not explicitly detailed in all synthetic routes, the core structure of anastrozole contains a benzyl (B1604629) cyanide moiety. The synthesis often involves the reaction of a substituted benzyl halide with a cyanide source, a transformation where potassium 2-cyanoacetate could potentially serve as a precursor or a related reagent.

Construction of Diverse Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Potassium 2-cyanoacetate is a valuable precursor for the synthesis of a wide array of heterocyclic systems.

Formation of Pyridines and Pyrazoles

Pyridines: Substituted pyridines are a common structural motif in many pharmaceuticals. The Hantzsch pyridine (B92270) synthesis and its variations often employ β-ketoesters or their equivalents. Cyanoacetic acid derivatives, including potassium 2-cyanoacetate, can be used as starting materials for the synthesis of 3-cyano-2-pyridones. These reactions typically involve a multi-component condensation of an aldehyde, a β-dicarbonyl compound (or its enamine equivalent), and a cyanoacetamide (which can be formed in situ from potassium 2-cyanoacetate).

Pyrazoles: Pyrazole and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Potassium 2-cyanoacetate can be used to generate the necessary 1,3-dicarbonyl precursor or can react with a hydrazine to form a pyrazolone (B3327878) intermediate, which can then be further functionalized. For example, the reaction of ethyl cyanoacetate with hydrazine hydrate (B1144303) is a common method to produce 3-amino-5-pyrazolone, a versatile intermediate for various pyrazole-based compounds.

Access to Fused Heterocyclic Architectures (e.g., Pyrazolo[1,5-a]pyrimidines, Triazolo[4,3-a]pyrimidines)

Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is present in a number of biologically active compounds, including kinase inhibitors. The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. Cyanoacetic acid derivatives are instrumental in the synthesis of the requisite 3-aminopyrazole precursors. For example, the reaction of ethyl cyanoacetate with hydrazine can lead to the formation of 3-amino-5-pyrazolone, which can then be cyclized with a suitable partner to afford the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.

Triazolo[4,3-a]pyrimidines: This class of fused heterocycles also exhibits a range of pharmacological activities. Their synthesis often involves the cyclization of a pyrimidine (B1678525) ring bearing a hydrazine substituent at the 2-position. While direct synthesis from potassium 2-cyanoacetate is not a common one-step process, it can serve as a precursor to key pyrimidine intermediates. For instance, a 2-thioxopyrimidine, synthesized using a cyanoacetate derivative, can be converted to a 2-hydrazinopyrimidine, which can then undergo cyclization with a one-carbon synthon to yield the triazolo[4,3-a]pyrimidine ring system.

Below is a table summarizing the applications of Potassium 2-cyanoacetate in the synthesis of various compounds:

| Application Category | Specific Application | Resulting Compound/Scaffold |

| Biologically Relevant Molecules | Building Block for Pharmaceuticals | Core structures of various drugs |

| Building Block for Agrochemicals | Potential precursor for pesticides | |

| Intermediate for Enzyme Inhibitors | 2-Cyanoacrylamides, Peptide nitriles | |

| Intermediate for Receptor Ligands | Pyridone-based CB2R agonists | |

| Synthesis of Established Drugs | Flurbiprofen, Anastrozole | |

| Heterocyclic Ring Systems | Formation of Pyridines | 3-Cyano-2-pyridones |

| Formation of Pyrazoles | 3-Amino-5-pyrazolone | |

| Fused Heterocyclic Architectures | Pyrazolo[1,5-a]pyrimidines | |

| Fused Heterocyclic Architectures | Triazolo[4,3-a]pyrimidines |

Catalytic Roles in Multicomponent Reaction Methodologies

Potassium 2-cyanoacetate and its parent compound, cyanoacetic acid, are pivotal starting materials in a multitude of multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are powerful chemical strategies that combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. nih.gov In these reactions, cyanoacetate derivatives function as key "active methylene" compounds, providing a nucleophilic carbon source that is crucial for building diverse molecular scaffolds, particularly heterocyclic compounds. researchgate.net

While not always a catalyst in the traditional sense of being regenerated, the anion of potassium 2-cyanoacetate (the cyanoacetate ion) is the pre-formed, reactive species. Its presence obviates the need for a separate base to deprotonate a less reactive ester like ethyl cyanoacetate, thus streamlining the reaction pathway. In many protocols, a catalytic amount of a base is used to generate this anion in situ; using the potassium salt directly provides the active nucleophile from the start.

The compound is instrumental in the synthesis of a wide array of heterocyclic systems, which are significant in medicinal chemistry and materials science. Examples of such syntheses include:

Pyran-annulated heterocycles: Achieved through three-component tandem reactions. researchgate.net

2-Pyridone synthesis: Cyclization of cyanoacetanilide derivatives with active methylene compounds is a primary method for creating 2-pyridone structures. researchgate.net

Gewald three-component reactions: Used to synthesize 2-aminothiophenes from cyanoacetamide precursors, which are derived from cyanoacetate esters. researchgate.net

The table below summarizes the role of cyanoacetate derivatives in various catalyzed MCRs, highlighting the types of catalysts often employed and the resulting products.

| Multicomponent Reaction Type | Role of Cyanoacetate Derivative | Typical Catalyst(s) | Product Scaffold |

| Hantzsch-like Reactions | Active Methylene Nucleophile | Basic catalysts (e.g., piperidine, K₂CO₃) | Dihydropyridines |

| Biginelli Reaction | Active Methylene Nucleophile | Brønsted or Lewis acids | Dihydropyrimidinones |

| Knoevenagel Condensation | Nucleophilic Partner | Basic catalysts, Ionic Liquids | α,β-Unsaturated Nitriles |

| Thorpe-Ziegler Reaction | Intramolecular Cyclization Precursor | Base (e.g., NaH, alkoxides) | Enaminonitriles |

Contributions to Modern Peptide Synthesis Reagent Development

The formation of a peptide bond is a fundamental reaction in biochemistry and pharmaceutical development, requiring precise control to avoid side reactions and racemization. bachem.com This is achieved using specialized coupling reagents that activate the carboxylic acid group of one amino acid for reaction with the amino group of another. bachem.comuni-kiel.de

While potassium 2-cyanoacetate itself is not a direct coupling reagent, derivatives of cyanoacetic acid are foundational to the development of highly efficient and racemization-suppressing reagents. A notable example is the creation of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . This compound has been developed as a recyclable coupling reagent that facilitates the racemization-free synthesis of peptides, amides, and esters. peptide.com

The core structure of these reagents often involves an oxime derived from a cyanoacetate ester. This structural motif enhances the reactivity of the activating group while minimizing the risk of losing the stereochemical integrity of the amino acids being coupled. The development of such reagents is a significant advancement in peptide synthesis, addressing the challenges associated with coupling sterically hindered amino acids or preventing unwanted side reactions. uni-kiel.de

The general process of peptide coupling involves two main steps:

Activation: The carboxyl group of a protected amino acid reacts with the coupling reagent to form a highly reactive intermediate. bachem.com

Acylation: This activated intermediate is then attacked by the nucleophilic amino group of a second amino acid, forming the stable amide (peptide) bond. bachem.com

Reagents derived from cyanoacetic acid contribute to the efficiency and reliability of the activation step, which is often the most critical part of the process. bachem.com

Precursor Applications in Polymeric Materials (e.g., Cyanoacrylate Adhesives)

One of the most significant industrial applications of cyanoacetate derivatives is in the synthesis of cyanoacrylate monomers, the primary components of "super glues" or instant adhesives. pcbiochemres.comgvpress.com The standard industrial synthesis is a multi-step process where an alkyl 2-cyanoacetate, such as ethyl 2-cyanoacetate or octyl 2-cyanoacetate, is a key starting material. gvpress.com

The synthesis proceeds via the Knoevenagel condensation , where the alkyl 2-cyanoacetate reacts with formaldehyde (B43269) in the presence of a basic catalyst. pcbiochemres.comgvpress.com This reaction initially forms a low-molecular-weight polymer. The crucial final step involves the thermal depolymerization (often called "cracking") of this polymer under vacuum. gvpress.comgoogle.com This high-temperature process regenerates the monomer, which is then distilled and purified. google.com Stabilizers are added to the final monomer to prevent premature polymerization.

Condensation: An alkyl 2-cyanoacetate reacts with formaldehyde to form a polymer intermediate.

Depolymerization: The polymer is heated to high temperatures (150°C to over 200°C) to break it down into the cyanoacrylate monomer. google.com

Purification & Stabilization: The monomer is distilled and formulated with inhibitors to ensure shelf stability.

The properties of the resulting adhesive depend on the alkyl group (R) of the starting cyanoacetate ester. Shorter alkyl chains generally lead to faster curing and more rigid bonds, while longer chains result in more flexible bonds and are often used in medical applications. pcbiochemres.com

The table below details common cyanoacrylate monomers and their precursor esters.

| Cyanoacrylate Monomer | Precursor Alkyl 2-Cyanoacetate | Common Application(s) |

| Methyl 2-cyanoacrylate | Methyl 2-cyanoacetate | Industrial, Hobbyist Glues |

| Ethyl 2-cyanoacrylate | Ethyl 2-cyanoacetate | Household Super Glues, Industrial |

| n-Butyl 2-cyanoacrylate | n-Butyl 2-cyanoacetate | Medical (Tissue Adhesives) |

| 2-Octyl 2-cyanoacrylate | 2-Octyl 2-cyanoacetate | Medical (Topical Skin Adhesives) |

Analytical and Spectroscopic Characterization Techniques for Potassium 2 Cyanoacetate

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in potassium 2-cyanoacetate. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. The key functional groups in potassium 2-cyanoacetate—the nitrile, the carboxylate, and the methylene (B1212753) group—exhibit characteristic absorption bands.

The spectrum of the parent cyanoacetic acid shows a very broad O-H stretch from 3300-2500 cm⁻¹, which is absent in the potassium salt. libretexts.orgspectrabase.com Instead, the formation of the carboxylate anion in potassium 2-cyanoacetate leads to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The nitrile (C≡N) group typically shows a sharp, medium-intensity absorption. The C-H stretching vibrations of the methylene (-CH₂-) group are also readily identifiable. pressbooks.publibretexts.org

Expected FTIR Absorption Bands for Potassium 2-Cyanoacetate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-H Stretch | -CH₂- | ~2960 | Medium-Weak |

| Symmetric C-H Stretch | -CH₂- | ~2850 | Medium-Weak |

| Nitrile Stretch | -C≡N | 2250 - 2200 | Medium, Sharp |

| Asymmetric Carboxylate Stretch | -COO⁻ | 1650 - 1550 | Strong |

| Symmetric Carboxylate Stretch | -COO⁻ | 1450 - 1360 | Strong |

This table presents expected values based on typical functional group absorption ranges.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. scielo.br For potassium 2-cyanoacetate, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive structural information.

¹H NMR: The ¹H NMR spectrum of the cyanoacetate (B8463686) anion is expected to be very simple, showing a single peak (a singlet) corresponding to the two equivalent protons of the methylene (-CH₂-) group. In the spectrum of the parent cyanoacetic acid in DMSO-d₆, this peak appears at approximately 3.84 ppm. chemicalbook.com A similar chemical shift is expected for the potassium salt.

¹³C NMR: The ¹³C NMR spectrum would display three distinct signals, one for each unique carbon atom: the methylene carbon (-CH₂-), the nitrile carbon (-C≡N), and the carboxylate carbon (-COO⁻).

³⁹K NMR: As potassium has NMR-active nuclei, such as ³⁹K, it is theoretically possible to study the ionic environment of the potassium cation. huji.ac.il ³⁹K is a quadrupolar nucleus, and the resulting signal width increases with the asymmetry of the local electronic environment. huji.ac.il This could provide insights into ion pairing and solvation in different media.

Predicted NMR Chemical Shifts for Potassium 2-Cyanoacetate

| Nucleus | Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH₂- | ~3.8 |

| ¹³C | -C H₂- | 25 - 35 |

| ¹³C | -C ≡N | 115 - 125 |

This table presents predicted values based on typical chemical shifts for these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. As potassium 2-cyanoacetate is a non-volatile salt, techniques such as electrospray ionization (ESI) are required. In negative-ion mode ESI-MS, the primary ion observed would be the cyanoacetate anion [M-K]⁻ at a mass-to-charge ratio (m/z) of 84.

Collision-induced dissociation (CID) of the cyanoacetate anion would likely lead to predictable fragmentation pathways. libretexts.org The fragmentation of related compounds like N-monosubstituted cyanoacetamides can provide clues to these pathways. researchgate.net A common fragmentation for carboxylates is the loss of carbon dioxide (CO₂), which would result in a fragment ion corresponding to [CH₂CN]⁻.

Expected Ions in ESI-MS of Potassium 2-Cyanoacetate (Negative Mode)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M-K]⁻ | [C₃H₂NO₂]⁻ | 84.01 | Parent anion (cyanoacetate) |

High-Performance Ion Chromatography for Purity and Quantitative Determination

High-Performance Ion Chromatography (HPIC) is a powerful technique for the separation and quantification of ions, making it ideal for assessing the purity of potassium 2-cyanoacetate. This method can simultaneously or sequentially determine the concentration of both the potassium cation (K⁺) and the cyanoacetate anion.

For anion analysis, a sample solution is injected onto an anion-exchange column, and the cyanoacetate is separated from other anionic impurities. lcms.cz For cation analysis, a cation-exchange column is used to separate the K⁺ ion from other cationic impurities. helixchrom.com Detection is typically achieved using a conductivity detector. An alternative detection method involves a post-column replacement reaction where the analyte ions are exchanged for an easily detectable ion, which is then measured by a potentiometric detector, such as a potassium-selective electrode. umich.edu This allows for accurate quantification and purity assessment of the salt.

Thermal Analysis for Decomposition Behavior (e.g., TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability and decomposition behavior of potassium 2-cyanoacetate. By heating the sample under a controlled atmosphere (e.g., nitrogen), a decomposition profile is obtained, showing the temperatures at which mass loss occurs.

X-ray Diffraction for Crystalline Structure and Bonding Analysis

As a crystalline solid, the precise three-dimensional arrangement of atoms and ions in potassium 2-cyanoacetate can be determined using single-crystal X-ray diffraction (XRD). This technique provides definitive information on bond lengths, bond angles, and the crystal packing structure.

The analysis would reveal the unit cell dimensions and space group of the crystal. It would precisely define the geometry of the cyanoacetate anion and describe the coordination environment of the potassium cation, showing how it interacts with the oxygen and potentially the nitrogen atoms of neighboring anions. The structures of related compounds, such as malonic acid and various potassium salts like potassium nitrate, have been determined using this method, providing a framework for what to expect. lums.edu.pkwikipedia.org Powder XRD can also be used as a fingerprinting technique to identify the compound and assess its phase purity. researchgate.netresearchgate.netutk.edu

Isotopic Labeling Strategies for Mechanistic and Tracer Studies (e.g., ¹⁵N-labeling)

Isotopic labeling is a powerful strategy used to trace the pathways of atoms through chemical reactions and to elucidate reaction mechanisms. researchgate.net While specific studies on potassium 2-cyanoacetate may be limited, several labeling strategies could be employed:

¹³C-Labeling: By synthesizing potassium 2-cyanoacetate with ¹³C at the carboxylate, methylene, or nitrile position, one could follow the fate of that specific carbon atom in subsequent reactions using ¹³C NMR or mass spectrometry.

¹⁵N-Labeling: Incorporating a ¹⁵N isotope into the nitrile group would allow researchers to track the transformation of the nitrogen atom, which is particularly useful in reactions where the nitrile group is hydrolyzed, reduced, or participates in cycloadditions.

²H (Deuterium)-Labeling: Replacing the protons on the methylene group with deuterium (CD₂) would enable the study of kinetic isotope effects for reactions involving C-H bond cleavage at that position, providing insight into the rate-determining steps of reaction mechanisms.

These tracer studies are crucial for understanding the detailed chemical behavior of potassium 2-cyanoacetate in various synthetic transformations.

Computational and Theoretical Investigations of Potassium 2 Cyanoacetate Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic properties of many-body systems, making it ideal for analyzing molecules like potassium 2-cyanoacetate. DFT calculations can elucidate bonding, molecular geometry, and reactivity, providing a theoretical framework for experimental observations. For ionic species such as potassium 2-cyanoacetate, the selection of appropriate basis sets, including diffuse functions, is crucial for accurately describing the electron distribution, particularly on the anionic moiety. nih.gov

DFT calculations are employed to map the electron density distribution of potassium 2-cyanoacetate, revealing the nature of its chemical bonds. The compound consists of a potassium cation (K⁺) and a 2-cyanoacetate anion (⁻OOCCH₂CN). The primary bonding mechanism is the ionic interaction between the positively charged potassium ion and the negatively charged carboxylate group of the anion.

A crucial application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. github.ioarxiv.orgyoutube.com This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. For the 2-cyanoacetate anion, DFT calculations would optimize the geometry to its most stable conformation. The process involves iterative calculations of energy and forces on the atoms until a stationary point on the potential energy surface is reached. arxiv.org

The optimized geometry would show a planar or near-planar arrangement for the carboxylate group (O-C-O) and the nitrile group (C≡N). The presence of the potassium ion introduces conformational preferences, with the cation typically positioned to maximize electrostatic interaction with the negatively charged oxygen atoms of the carboxylate group. For accurate predictions involving ionic compounds like losartan (B1675146) potassium, studies have shown that the use of diffuse basis functions in the DFT calculations is highly recommended to correctly model the ionic interactions and resulting geometry. nih.gov

Below is a table of representative predicted geometrical parameters for the 2-cyanoacetate anion, based on DFT calculations typical for small organic anions.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C (cyano) | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Length | C-C (carboxylate) | ~1.52 Å |

| Bond Length | C=O | ~1.25 Å |

| Bond Angle | O-C-O | ~125° |

| Bond Angle | C-C-N | ~179° |

| Bond Angle | C-C-C | ~115° |

Note: These values are illustrative and represent typical results from DFT/B3LYP calculations on similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgyoutube.com A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

For the 2-cyanoacetate anion, the HOMO is expected to be localized primarily on the carboxylate group, which bears the formal negative charge, indicating this site's high propensity for nucleophilic attack. The LUMO is likely distributed across the π* orbital of the nitrile group and the carbon-oxygen π system. DFT calculations provide precise energy values for these orbitals. From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

The following table presents hypothetical but realistic values for these descriptors for the 2-cyanoacetate anion, calculated from theoretical HOMO and LUMO energies.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E(HOMO) | - | -7.10 |

| LUMO Energy | E(LUMO) | - | -2.50 |

| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 4.60 |

| Ionization Potential | I | -E(HOMO) | 7.10 |

| Electron Affinity | A | -E(LUMO) | 2.50 |

| Chemical Hardness | η | (I - A) / 2 | 2.30 |

| Electronegativity | χ | (I + A) / 2 | 4.80 |

| Electrophilicity Index | ω | χ² / (2η) | 5.01 |

Note: These values are representative and derived from DFT principles applied to similar anionic species. materialsciencejournal.org

DFT is a powerful tool for exploring the mechanisms of chemical reactions involving potassium 2-cyanoacetate. The 2-cyanoacetate anion is a key intermediate in reactions like the Knoevenagel condensation. Computational modeling can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states.

The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. A study on the anionic polymerization of ethyl α-cyanoacrylate demonstrated the use of DFT to calculate activation energies and the significant effect of solvent on depressing this energy barrier. researchgate.net This methodology would be directly applicable to modeling reactions of the 2-cyanoacetate anion.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions (if applicable)

Molecular Dynamics (MD) simulations are applicable and highly valuable for studying potassium 2-cyanoacetate in solution. MD simulations model the dynamic behavior of atoms and molecules over time, providing insights into processes that are difficult to probe experimentally. ucl.ac.uk For potassium 2-cyanoacetate dissolved in a solvent like water, MD simulations can reveal detailed information about solvation structures and intermolecular interactions. nih.govmdpi.comnih.gov

Key insights from MD simulations would include:

Solvation Shell Structure: Determining the number of solvent molecules in the first and second solvation shells around the K⁺ cation and the 2-cyanoacetate anion.

Radial Distribution Functions (RDFs): Calculating RDFs provides a probabilistic description of the distance between different atom pairs (e.g., K⁺ and water oxygen, or carboxylate oxygen and water hydrogen), revealing the structure of the solvation environment.

Ion Pairing: Investigating the formation and dynamics of contact ion pairs (K⁺ and ⁻OOCCH₂CN in direct contact) versus solvent-separated ion pairs.

Transport Properties: Simulating properties such as diffusion coefficients for the ions and the solvent molecules. ucl.ac.uk

These simulations rely on force fields to describe the potential energy of the system. For accurate modeling of carboxylate hydration, advanced force fields that include distributed multipole electrostatics and induction contributions have been shown to yield results in good agreement with higher-level quantum mechanics calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique applicable to series of compounds related to potassium 2-cyanoacetate. QSAR aims to build a statistical model that correlates variations in the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.com

For a series of substituted cyanoacetate (B8463686) derivatives, a QSAR study could be performed to understand how different functional groups influence a specific outcome, such as their efficacy as reactants in organic synthesis or their potential biological activity. nih.govnih.gov The process involves:

Dataset Assembly: Compiling a set of cyanoacetate derivatives with measured activity data.

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors that encode its structural, electronic, and physicochemical properties. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies from DFT), and hydrophobicity parameters (e.g., logP).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation linking the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such a model could then be used to predict the activity of new, unsynthesized cyanoacetate derivatives, thereby guiding the design of compounds with enhanced properties.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes Utilizing Potassium 2-Cyanoacetate

The drive towards environmentally benign chemical processes has put a spotlight on reagents like potassium 2-cyanoacetate. Its inherent properties make it a suitable candidate for greener synthetic methodologies. Future research is focused on leveraging this potential by designing synthetic routes that minimize waste, reduce energy consumption, and utilize safer solvents.

One promising area is the use of water as a reaction medium. As an aqueous-soluble salt, potassium 2-cyanoacetate is well-suited for reactions in water, eliminating the need for volatile and often hazardous organic solvents. Research into catalyst-free, water-mediated Knoevenagel condensations has shown the potential for high yields without the need for traditional catalysts, which can be difficult to separate from the final product rsc.org. The development of such protocols for potassium 2-cyanoacetate would represent a significant step forward in green synthesis.

Furthermore, the principles of atom economy are central to green chemistry. Synthetic routes that incorporate potassium 2-cyanoacetate are being explored to maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved through reaction design that avoids the use of protecting groups and minimizes the formation of byproducts.

Alternative energy sources, such as microwave irradiation, are also being investigated to drive reactions involving potassium 2-cyanoacetate. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner products unifap.br. The combination of aqueous media and microwave irradiation for reactions with potassium 2-cyanoacetate is a particularly attractive avenue for sustainable chemistry.

Table 1: Comparison of Green Chemistry Approaches for Cyanoacetate (B8463686) Reactions

| Approach | Traditional Method | Green Alternative | Potential Advantage |

|---|---|---|---|

| Solvent | Toluene, Benzene, DMF | Water, Ethanol, Polyethylene Glycol (PEG) researchgate.net | Reduced toxicity, lower environmental impact, improved safety |

| Catalyst | Strong bases (e.g., sodium hydroxide), volatile amines (e.g., piperidine) | Weak inorganic bases (e.g., K2CO3) researchgate.net, organocatalysts (e.g., proline), catalyst-free rsc.org | Milder reaction conditions, easier separation, reduced waste |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation unifap.br, Ultrasound | Faster reaction times, reduced energy consumption |

Exploration of Novel Catalytic Systems for Enhanced Reaction Efficiency

While catalyst-free reactions are ideal from a green chemistry perspective, catalysis remains crucial for achieving high efficiency and selectivity in many transformations. Research into novel catalytic systems for reactions involving potassium 2-cyanoacetate is a vibrant area of investigation. The goal is to develop catalysts that are highly active, selective, stable, and recyclable.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative to traditional catalysis. Catalysts such as L-proline and its derivatives have been shown to be effective in Knoevenagel condensations oiccpress.com. These catalysts are often more environmentally benign and less sensitive to air and moisture than their metal-based counterparts. Exploring the application of a wider range of organocatalysts for potassium 2-cyanoacetate reactions could lead to more efficient and sustainable processes.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are also of great interest. This includes catalysts supported on solid materials like silica, polymers, or magnetic nanoparticles oiccpress.comuab.cat. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused multiple times. Developing robust and highly active heterogeneous catalysts for reactions with potassium 2-cyanoacetate is a key research objective.

Table 2: Emerging Catalytic Systems for Knoevenagel Condensations

| Catalyst Type | Example(s) | Key Features |

|---|---|---|

| Organocatalysts | L-proline, Imidazolium salts uab.cat | Metal-free, environmentally friendly, mild reaction conditions. |

| Heterogeneous Catalysts | Nano-Fe3O4, amines grafted on silica nih.gov | Easy separation, reusability, potential for flow chemistry. |

| Weak Inorganic Bases | Potassium Carbonate (K2CO3) researchgate.net, Sodium Bicarbonate | Low cost, mild conditions, suitable for aqueous media. |

Expansion of Applications in Chemical Biology and Drug Discovery beyond Current Scope

Cyanoacetic acid and its derivatives are well-established building blocks in the synthesis of heterocyclic compounds, many of which form the core of pharmacologically active molecules nih.govresearchgate.nettubitak.gov.tr. Potassium 2-cyanoacetate, as a readily available and highly reactive synthon, holds significant potential for expanding the chemical space available for drug discovery and chemical biology.

Future research will likely focus on utilizing potassium 2-cyanoacetate in the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. The development of new MCRs involving potassium 2-cyanoacetate could provide rapid access to diverse libraries of complex molecules for biological screening.

The synthesis of novel pharmaceutical intermediates is another key area. For instance, substituted cyanoacetamides, readily prepared from potassium 2-cyanoacetate, are precursors to a wide range of biologically active compounds, including 2-aminoquinolines, which have shown promise as anti-Alzheimer agents nih.gov. Furthermore, complex potassium salts derived from reactions involving cyanoacetic acid derivatives have themselves demonstrated biological activities such as hemostatic and antinociceptive effects, suggesting that novel potassium 2-cyanoacetate derivatives could be explored as drug candidates researchgate.net. The development of organ-specific drugs with low toxicity is a major goal in pharmacology, and potassium-containing compounds are being investigated in this context nih.gov.

Integration with Advanced Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and easier scalability mdpi.com. The integration of potassium 2-cyanoacetate into flow chemistry setups is a promising direction for future research.

Microreactors, with their small channel dimensions, provide a large surface-area-to-volume ratio, leading to highly efficient mixing and heat exchange mdpi.commmsl.cz. This can lead to higher yields, improved selectivity, and the ability to safely perform highly exothermic reactions. Knoevenagel condensations using ethyl cyanoacetate have been successfully demonstrated in flow microreactors, achieving high conversions in very short reaction times nih.gov. Applying this technology to reactions with potassium 2-cyanoacetate could enable the development of highly efficient and automated synthesis platforms.

However, challenges remain, such as the potential for solid products or byproducts to clog the narrow channels of a microreactor mmsl.cz. Future research will need to address these challenges by optimizing reaction conditions, designing reactors that can handle solid materials, or developing integrated purification steps within the flow system.

Table 3: Advantages of Flow Chemistry for Reactions with Potassium 2-Cyanoacetate

| Feature | Benefit |

|---|---|

| Precise Control | Improved reproducibility, higher selectivity, and yield. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Rapid Optimization | High-throughput screening of reaction conditions is possible. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

In Situ Spectroscopic Monitoring of Potassium 2-Cyanoacetate Reactions

A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. In situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are powerful tools for gaining this understanding. Applying these techniques to reactions involving potassium 2-cyanoacetate is a key emerging research direction.

Techniques such as Raman and infrared (IR) spectroscopy can provide detailed information about the changes in chemical bonds during a reaction, allowing for the identification of transient intermediates and the determination of reaction rates researchgate.netfrontiersin.org. For example, Raman microscopy has been used to monitor Knoevenagel condensations in real-time researchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in situ monitoring, providing rich structural information about the species present in the reaction mixture at any given time researchgate.net.

The data obtained from in situ spectroscopic studies can be used to build detailed kinetic models of reactions involving potassium 2-cyanoacetate. This knowledge can then be used to optimize reaction conditions for maximum yield and efficiency, troubleshoot problematic reactions, and guide the design of new and improved synthetic processes rsc.orgrsc.org. The combination of in situ monitoring with flow chemistry is particularly powerful, enabling the rapid collection of large amounts of kinetic data for process optimization.

Q & A

Q. What are efficient synthetic routes for Potassium 2-cyanoacetate in academic laboratories?

Potassium 2-cyanoacetate can be synthesized via ester hydrolysis of cyanoacetate esters (e.g., methyl or ethyl 2-cyanoacetate) using potassium hydroxide or carbonate. For example, a one-pot multicomponent reaction involving aldehydes and cyanoacetate derivatives (e.g., ethyl 2-cyanoacetate) followed by hydrolysis can yield the potassium salt . The Knoevenagel condensation, catalyzed by bases like DABCO in ionic liquid media, is a high-yield method for precursor synthesis .

Q. How can the purity and structural integrity of Potassium 2-cyanoacetate be validated experimentally?

- X-ray crystallography : Resolve molecular geometry and confirm planar/non-planar arrangements (e.g., disordered n-butoxy groups observed in related cyanoacetate derivatives) .

- Spectroscopy : IR for cyano (C≡N) and carbonyl (C=O) stretching vibrations (~2070–2200 cm⁻¹ and ~1600–1700 cm⁻¹, respectively) .

- Elemental analysis : Verify potassium content via ICP-MS or flame photometry.

Q. What safety protocols are critical when handling Potassium 2-cyanoacetate in synthesis?

- Skin/eye protection : Immediate flushing with water for 15+ minutes upon contact; use nitrile gloves and goggles .